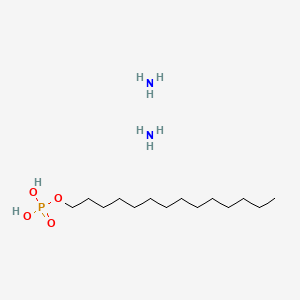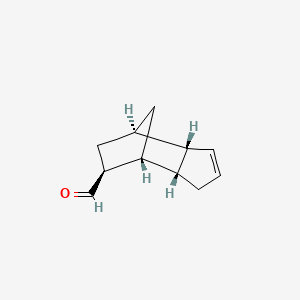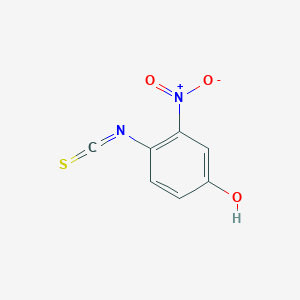
4-Isothiocyanato-3-nitrophenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Phenol,4-isothiocyanato-3-nitro- is an organic compound characterized by the presence of a phenol group substituted with an isothiocyanate and a nitro group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Phenol,4-isothiocyanato-3-nitro- can be synthesized through several methods. One common approach involves the reaction of 4-nitrophenol with thiophosgene to introduce the isothiocyanate group. The reaction typically occurs under mild conditions with dimethylbenzene as the solvent and nitrogen protection to prevent oxidation . Another method involves the use of carbon disulfide and di-tert-butyl dicarbonate as catalysts to convert the corresponding amines into isothiocyanates .
Industrial Production Methods: Industrial production of Phenol,4-isothiocyanato-3-nitro- often employs the reaction of phenyl chlorothionoformate with primary amines. This method is preferred due to its efficiency and the high yield of the desired product . the cost and availability of phenyl chlorothionoformate can be limiting factors.
Analyse Chemischer Reaktionen
Types of Reactions: Phenol,4-isothiocyanato-3-nitro- undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Substitution: The isothiocyanate group can participate in nucleophilic substitution reactions, forming thiourea derivatives.
Common Reagents and Conditions:
Oxidation: Common reagents include hydrogen peroxide and catalytic amounts of transition metals.
Substitution: Reagents such as primary amines and bases like triethylamine are often used.
Major Products:
Oxidation: Reduction of the nitro group yields amino derivatives.
Substitution: Reaction with amines forms thiourea derivatives.
Wissenschaftliche Forschungsanwendungen
Phenol,4-isothiocyanato-3-nitro- has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Industry: Utilized in the production of fine chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of Phenol,4-isothiocyanato-3-nitro- involves its reactivity with nucleophiles due to the presence of the isothiocyanate group. This group acts as an electrophile, making the compound susceptible to nucleophilic attack, leading to the formation of thiourea derivatives. The nitro group can also undergo reduction, influencing the compound’s reactivity and interactions with biological targets .
Vergleich Mit ähnlichen Verbindungen
Phenyl isothiocyanate: Similar in structure but lacks the nitro group, making it less reactive in certain conditions.
4-Nitrophenyl isothiocyanate: Shares the nitro and isothiocyanate groups but differs in the position of the substituents.
Eigenschaften
CAS-Nummer |
87200-48-4 |
|---|---|
Molekularformel |
C7H4N2O3S |
Molekulargewicht |
196.19 g/mol |
IUPAC-Name |
4-isothiocyanato-3-nitrophenol |
InChI |
InChI=1S/C7H4N2O3S/c10-5-1-2-6(8-4-13)7(3-5)9(11)12/h1-3,10H |
InChI-Schlüssel |
ZIQUBPCXPIDWOA-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C=C1O)[N+](=O)[O-])N=C=S |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


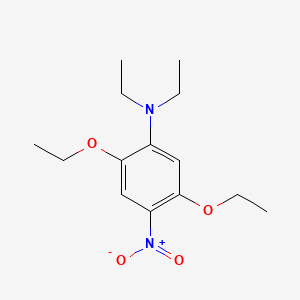
![4-[(E)-2-(4-fluorophenyl)ethenyl]-N,N-diphenylaniline](/img/structure/B13767481.png)
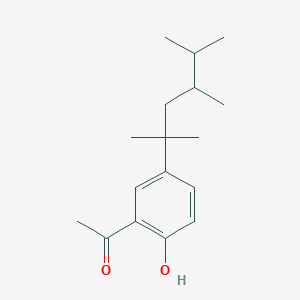
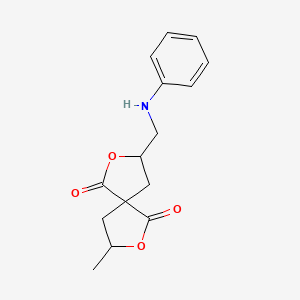

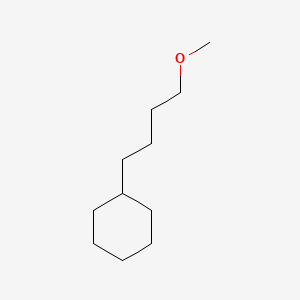
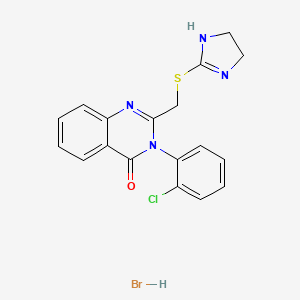

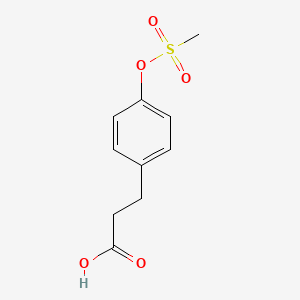
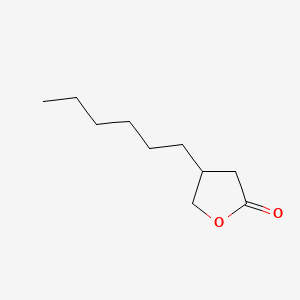
![(Chlorophenyl)[[(chlorophenyl)thio]phenyl]phenylsulfonium hexafluorophosphate(1-)](/img/structure/B13767543.png)
![2-[2-(Dimethylamino)ethoxy]-1-(4-methylthiophen-2-yl)ethanol](/img/structure/B13767545.png)
